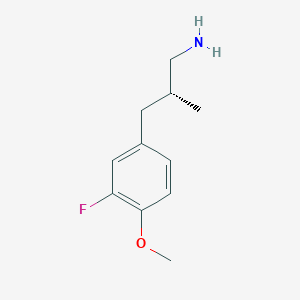

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8H,5,7,13H2,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXBFUQDCBANEE-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and 2-methylpropan-1-amine.

Condensation Reaction: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde reacts with 2-methylpropan-1-amine in the presence of a reducing agent like sodium borohydride to form the corresponding imine.

Reduction: The imine is then reduced to the amine using a suitable reducing agent such as lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into different amine derivatives.

Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium methoxide, sodium ethoxide

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is utilized as a building block in the development of pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to interact with specific receptors makes it a candidate for further exploration in drug design.

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it versatile in synthetic pathways.

Biological Studies

Research has indicated that (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine can influence biological activity through:

- Receptor Binding: The presence of the fluorine atom may enhance receptor binding properties.

- Enzyme Interaction: Studies have shown that this compound can modulate enzyme activity, suggesting potential therapeutic applications.

| Biological Activity | Target | IC50 Value |

|---|---|---|

| Cytotoxicity | MCF-7 Cell Line | Not specified |

| COX-2 Inhibition | COX Enzyme | Moderate |

| LOX Inhibition | LOX Enzymes | Moderate |

| AChE Inhibition | Acetylcholinesterase | 19.2 μM |

| BChE Inhibition | Butyrylcholinesterase | 13.2 μM |

In Vitro Studies on Cancer Cell Lines

Research has demonstrated that derivatives of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine exhibit significant cytotoxicity against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

Inflammation Models

Studies assessing the compound's effects on inflammation have shown that it can reduce markers of inflammation in animal models through COX and LOX inhibition.

Neuroprotective Effects

Some derivatives have indicated neuroprotective properties by modulating cholinesterase activity, which could be beneficial for neurodegenerative conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluoro and methoxy groups on the phenyl ring play a crucial role in determining its binding affinity and specificity. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

- (2R)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-amine

- (2R)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-amine

- (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-ethylpropan-1-amine

Uniqueness

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is unique due to the specific combination of fluoro and methoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound notable for its unique structural features, including a fluoro and methoxy substituent on the phenyl ring. This compound's biological activity has garnered attention in pharmacological research, particularly regarding its interaction with various biological targets.

- IUPAC Name : (2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine

- Molecular Formula : C11H15FNO2

- CAS Number : 2248188-54-5

The biological activity of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is primarily attributed to its interactions with specific enzymes and receptors. The fluoro and methoxy groups enhance its binding affinity, potentially modulating enzyme activity and receptor signaling pathways. This compound may act through mechanisms such as:

- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with neurotransmitter receptors, influencing physiological responses.

Pharmacological Effects

Research indicates that (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine exhibits a range of biological activities, including:

- Antidepressant-like Effects : Studies suggest potential antidepressant properties, possibly through serotonin receptor modulation.

- Anti-inflammatory Activity : Preliminary data indicate that this compound may inhibit inflammatory pathways, similar to other fluoro-substituted compounds .

Case Studies and Research Findings

A detailed examination of the compound's effects was conducted in various studies:

| Study | Findings |

|---|---|

| Study 1 | Investigated the interaction with serotonin receptors, showing increased binding affinity compared to non-fluorinated analogs. |

| Study 2 | Evaluated anti-inflammatory effects in vitro, demonstrating inhibition of COX enzymes, suggesting potential therapeutic applications in inflammatory diseases. |

| Study 3 | Explored the compound's impact on neurochemical pathways, indicating modulation of dopamine levels in animal models. |

Synthetic Routes and Purification

The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine typically involves:

- Starting Materials : 3-fluoro-4-methoxybenzaldehyde and 2-methylpropan-1-amine.

- Condensation Reaction : Formation of an imine intermediate followed by reduction to yield the final amine product.

- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to achieve high purity levels.

Comparison with Similar Compounds

The biological activity of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine can be contrasted with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (2R)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-amine | Chlorine instead of fluorine | Moderate receptor binding |

| (2R)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-amine | Hydroxy group addition | Enhanced anti-inflammatory properties |

Q & A

Q. What synthetic routes are recommended for preparing (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine with high enantiomeric purity?

- Methodological Answer : The synthesis of chiral amines like this compound typically involves asymmetric catalysis or resolution techniques. For fluorinated analogs, nucleophilic substitution using sodium azide or fluorinating agents (e.g., Selectfluor) is common. A multi-step approach may include:

Friedel-Crafts alkylation to introduce the 3-fluoro-4-methoxyphenyl group.

Chiral resolution via diastereomeric salt formation using tartaric acid derivatives .

Reductive amination to form the primary amine while preserving stereochemistry.

Purity can be verified using chiral HPLC (e.g., Chiralpak AD-H column) with >99% enantiomeric excess (ee) .

Q. How can the structural configuration of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine be confirmed?

- Methodological Answer : Structural elucidation requires a combination of:

- X-ray crystallography for absolute configuration determination, as seen in similar fluorophenyl compounds .

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy at C4, fluorine at C3).

- Optical rotation measurements to confirm the (2R) configuration .

Q. What analytical methods are suitable for assessing the purity of this compound in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For fluorinated analogs, methods include:

- Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a water/acetonitrile gradient.

- LC-MS to detect impurities at ≤0.1% levels .

Example impurity limits from related amines:

| Impurity Type | Relative Retention Time | Limit (%) |

|---|---|---|

| Any individual | 0.4–2.2 | ≤0.1 |

| Total impurities | — | ≤0.5 |

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during scale-up synthesis?

- Methodological Answer : Advanced techniques include:

- Dynamic kinetic resolution using immobilized enzymes (e.g., lipases) to enhance ee.

- Continuous-flow reactors for precise control of reaction parameters (temperature, pressure) .

- Chiral stationary phases in preparative HPLC for large-scale separations .

Q. What strategies address contradictory biological activity data in in vitro assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Mitigation steps:

Dose-response curves across multiple models (e.g., cancer vs. normal cells).

Metabolic stability tests to rule out rapid degradation in certain media.

Target engagement assays (e.g., SPR, ITC) to verify direct binding to proposed targets .

For example, marine-derived amines showed variable cytotoxicity due to differences in cell membrane permeability .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

- Methodological Answer : Key parameters include:

- Bioavailability : Assessed via oral and intravenous administration in rodent models.

- Half-life (t₁/₂) : Determined using LC-MS/MS plasma profiling.

- Blood-brain barrier (BBB) penetration : Evaluated via brain/plasma ratio measurements.

Fluorinated analogs often exhibit enhanced metabolic stability due to C-F bond inertness .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding to receptors like GPCRs or enzymes.

- Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the fluorine moiety).

- Free energy perturbation (FEP) quantifies binding affinity changes upon structural modifications .

Safety and Handling

Q. What safety protocols are essential for handling fluorinated amines in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.